molecular formula C12H14N2O2 B1423828 1-(4-Aminobenzoyl)piperidin-4-one CAS No. 885274-94-2

1-(4-Aminobenzoyl)piperidin-4-one

Cat. No.: B1423828
CAS No.: 885274-94-2
M. Wt: 218.25 g/mol
InChI Key: KMWGZUGGXNLJEK-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidin-4-one is a compound that belongs to the family of benzoylated piperidine derivatives. It has the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol

Preparation Methods

The synthesis of 1-(4-Aminobenzoyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with piperidin-4-one under specific reaction conditions. Industrial production methods may involve bulk manufacturing and sourcing of raw materials .

Chemical Reactions Analysis

1-(4-Aminobenzoyl)piperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Aminobenzoyl)piperidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the pharmaceutical industry for drug discovery and development .

Comparison with Similar Compounds

1-(4-Aminobenzoyl)piperidin-4-one can be compared with other similar compounds, such as 1-(4-aminobenzoyl)-4-piperidinol and other benzoylated piperidine derivatives. These compounds share similar structural features but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific applications and potential for further development in various fields.

Properties

IUPAC Name

1-(4-aminobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGZUGGXNLJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696070
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-94-2
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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